

Application Notes and Protocols for CRT0105950, a Potent LIMK Inhibitor

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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

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Introduction

CRT0105950 is a novel and potent small molecule inhibitor of LIM kinases (LIMK1 and LIMK2). [1] LIM kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] Dysregulation of the LIMK/cofilin signaling pathway is implicated in various pathological processes, including cancer cell invasion and metastasis. **CRT0105950** exhibits high affinity for both LIMK1 and LIMK2, leading to the inhibition of cofilin phosphorylation and a reduction in the invasive potential of cancer cells. These application notes provide a summary of the effective concentrations of **CRT0105950** in vitro and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the in vitro efficacy of **CRT0105950** across various assays.

Table 1: Biochemical and Cellular IC50/EC50 Values for **CRT0105950**

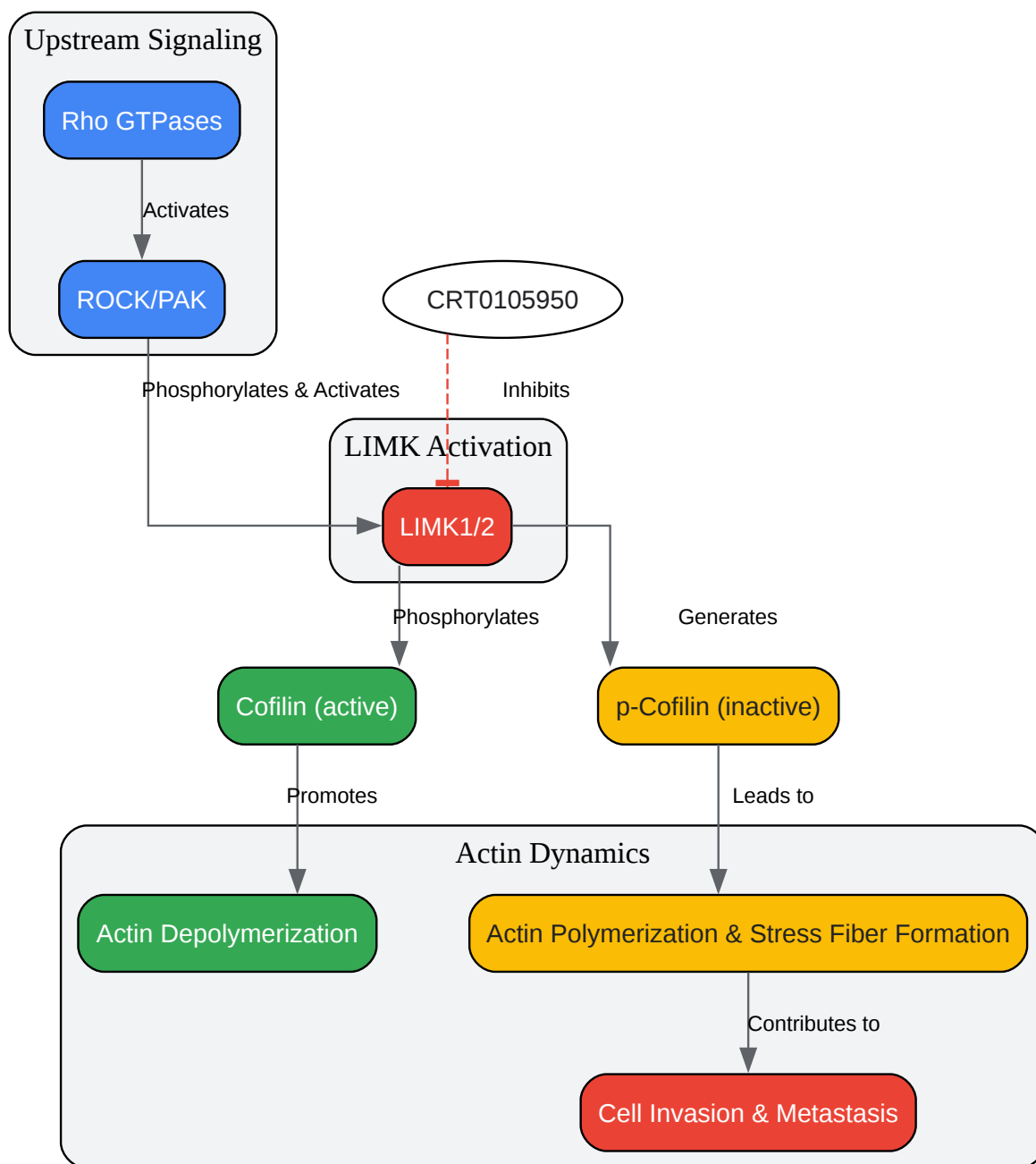
Target/Process	Assay Type	Value	Cell Line/System	Reference
LIMK1	Biochemical Kinase Assay	0.3 nM	Recombinant Human LIMK1	[2]
LIMK2	Biochemical Kinase Assay	1 nM	Recombinant Human LIMK2	[2]
LIMK1	Biochemical Kinase Assay	8 nM	Recombinant Human LIMK1	[1]
LIMK2	Biochemical Kinase Assay	48 nM	Recombinant Human LIMK2	[1]
Cellular p-cofilin	Cellular Assay	1 μ M (IC50)	Breast Cancer Cells	[1]
Cofilin Phosphorylation	Cellular Assay	Not explicitly stated for CRT0105950, but shown to be more potent than CRT0105446	MCF7 Breast Cancer Cells	[1]

Table 2: Effective Concentrations of **CRT0105950** in Functional Assays

Functional Readout	Concentration	Effect	Cell Line	Reference
Inhibition of Invasion	3 μ M	52% inhibition	MDA-MB-231 Breast Cancer Cells	[1]
Cell Viability	10 μ M	100% viability	Not specified	[1]

Mandatory Visualizations

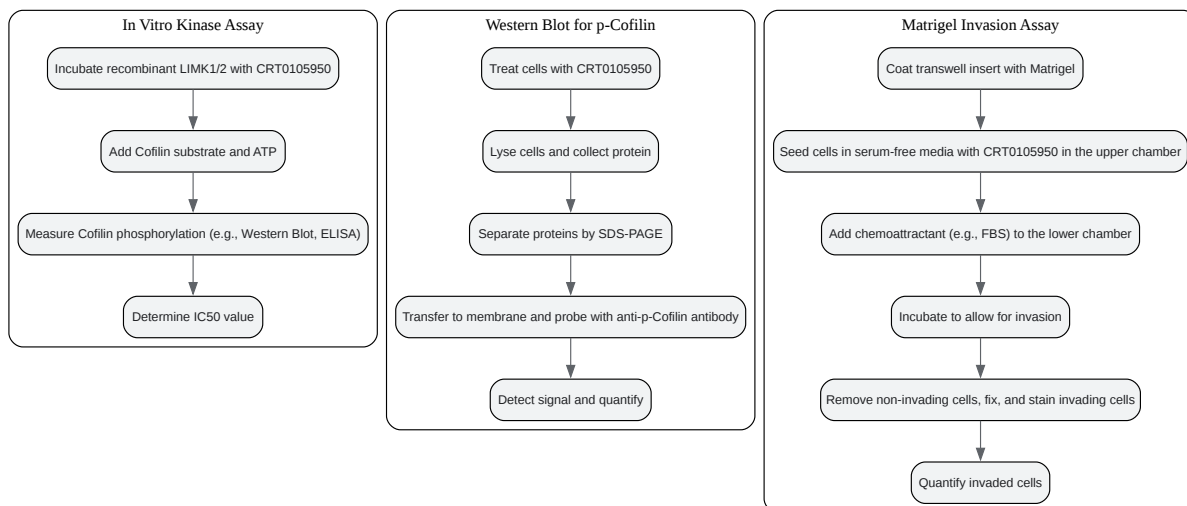
Signaling Pathway



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Caption: The LIMK-Cofilin Signaling Pathway and the inhibitory action of **CRT0105950**.

Experimental Workflows



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Caption: Key experimental workflows for evaluating the in vitro efficacy of **CRT0105950**.

Experimental Protocols

In Vitro LIMK1/2 Kinase Assay

This protocol is for determining the direct inhibitory effect of **CRT0105950** on LIMK1 and LIMK2 activity.

Materials:

- Recombinant active LIMK1 or LIMK2
- Recombinant Cofilin (substrate)
- **CRT0105950**
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- ATP
- 96-well plates
- Plate reader or Western Blotting equipment

Procedure:

- Prepare a serial dilution of **CRT0105950** in DMSO and then dilute in Kinase Assay Buffer.
- In a 96-well plate, add the diluted **CRT0105950** or vehicle control (DMSO).
- Add recombinant LIMK1 or LIMK2 to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of recombinant Cofilin and ATP to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
- Analyze the samples by Western Blot using an antibody specific for phosphorylated Cofilin (Ser3).
- Quantify the band intensities to determine the extent of inhibition at each **CRT0105950** concentration.
- Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Cellular Phospho-Cofilin Levels

This protocol describes the measurement of p-Cofilin levels in cells treated with **CRT0105950**.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- **CRT0105950**
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Cofilin (Ser3) and anti-total-Cofilin or a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **CRT0105950** or vehicle control for a specified duration (e.g., 24 hours).
- Wash the cells with ice-cold PBS and then add Lysis Buffer.

- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Cofilin overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the image using an imaging system.
- Strip the membrane (if necessary) and re-probe for total Cofilin or a loading control to normalize the p-Cofilin signal.
- Quantify the band intensities to determine the dose-dependent effect of **CRT0105950** on Cofilin phosphorylation.

Matrigel Invasion Assay

This protocol is used to assess the effect of **CRT0105950** on the invasive capacity of cancer cells.

Materials:

- Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
- Matrigel Basement Membrane Matrix

- Serum-free cell culture medium
- Complete cell culture medium (with FBS as a chemoattractant)
- **CRT0105950**
- Cotton swabs
- Fixation solution (e.g., methanol or paraformaldehyde)
- Staining solution (e.g., crystal violet or DAPI)
- Microscope

Procedure:

- Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration.
- Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for solidification.
- Harvest and resuspend the cells in serum-free medium.
- Add the cell suspension containing various concentrations of **CRT0105950** or vehicle control to the Matrigel-coated upper chamber.
- Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
- After incubation, carefully remove the medium from the upper chamber.
- Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the insert membrane.
- Fix the invading cells on the bottom surface of the membrane with the fixation solution.

- Stain the fixed cells with the staining solution.
- Wash the inserts to remove excess stain.
- Allow the inserts to air dry.
- Visualize and count the invaded cells in multiple fields of view using a microscope.
- Calculate the percentage of invasion inhibition relative to the vehicle control.

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References

- 1. researchgate.net [researchgate.net]
- 2. thesgc.org [thesgc.org]
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